molecular formula C21H16N2O3S2 B3719229 ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No. B3719229
M. Wt: 408.5 g/mol
InChI Key: YMOZJAPTWMPXAL-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes.

Mechanism of Action

The mechanism of action of ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. The compound has been shown to activate the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. It also has anti-microbial effects against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate in lab experiments include its broad-spectrum activity against various diseases, its relatively low toxicity, and its ability to inhibit multiple signaling pathways. However, the compound has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the research and development of ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. One direction is to improve the solubility and bioavailability of the compound by modifying its chemical structure. Another direction is to investigate the potential of the compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and anti-diabetic effects of the compound.

Scientific Research Applications

Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities. The compound has been tested in vitro and in vivo in various disease models, including breast cancer, lung cancer, colon cancer, and diabetes.

properties

IUPAC Name

ethyl 3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-26-20(25)13-6-5-7-15(10-13)23-19(24)18(28-21(23)27)11-14-12-22-17-9-4-3-8-16(14)17/h3-12,24H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZJAPTWMPXAL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
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ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
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ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
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ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
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ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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